N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide
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Overview
Description
N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide involves the inhibition of PAK4 kinase activity. PAK4 is a serine/threonine kinase that phosphorylates various downstream targets involved in cell proliferation, migration, and invasion. Inhibition of PAK4 activity by this compound leads to the suppression of these cellular processes, ultimately resulting in the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells by suppressing the activity of PAK4 kinase. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide in lab experiments is its potent inhibitory activity against PAK4 kinase. This makes it a valuable tool for studying the role of PAK4 in various cellular processes. Additionally, this compound has been shown to have a high degree of selectivity, meaning that it primarily targets PAK4 kinase without affecting other kinases. However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it challenging to work with.
Future Directions
There are many future directions for the research and development of N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to better understand its potential therapeutic applications. Additionally, further research is needed to identify potential drug targets and biomarkers for this compound in various types of cancer. Finally, the development of novel formulations and delivery methods for the compound could potentially improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
The synthesis of N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide involves a multi-step process. The first step is the synthesis of 2-fluoropyridine-3-carboxylic acid, which is then reacted with benzyl alcohol to form benzyl 2-fluoropyridine-3-carboxylate. This intermediate is then reacted with 4-(chloromethyl)phenyl ether to form this compound. The final compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of a specific protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and invasion. PAK4 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
properties
IUPAC Name |
2-fluoro-N-[(4-phenylmethoxyphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-19-18(7-4-12-22-19)20(24)23-13-15-8-10-17(11-9-15)25-14-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVXYCTOQDXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=C(N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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